molecular formula C15H15NO B6596679 (E)-[(4-methoxyphenyl)methyl](phenylmethylidene)amine CAS No. 31490-38-7

(E)-[(4-methoxyphenyl)methyl](phenylmethylidene)amine

Cat. No. B6596679
CAS RN: 31490-38-7
M. Wt: 225.28 g/mol
InChI Key: UHERNABOIPEDIY-UHFFFAOYSA-N
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Description

(E)-[(4-methoxyphenyl)methyl](phenylmethylidene)amine, also known as 4-methoxyphenylmethylene-phenylmethylideneamine, is an organic compound with a wide range of applications in the scientific research field. It is a versatile molecule that can be used in various laboratory experiments and has a variety of mechanisms of action and biochemical and physiological effects.

Scientific Research Applications

(E)-[((E)-[(4-methoxyphenyl)methyl](phenylmethylidene)aminenyl)methyl](phenylmethylidene)amine has a variety of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals and other organic compounds. Additionally, it can be used to study the mechanism of action of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of (E)-[((E)-[(4-methoxyphenyl)methyl](phenylmethylidene)aminenyl)methyl](phenylmethylidene)amine is not fully understood. However, it is known that the compound has an effect on the activity of various enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been shown to interact with various receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
(E)-[((E)-[(4-methoxyphenyl)methyl](phenylmethylidene)aminenyl)methyl](phenylmethylidene)amine has a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of various enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been shown to interact with various receptors, such as the serotonin receptor, and to affect the metabolism of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been shown to have an effect on the expression of certain genes involved in the regulation of metabolic processes.

Advantages and Limitations for Lab Experiments

(E)-[((E)-[(4-methoxyphenyl)methyl](phenylmethylidene)aminenyl)methyl](phenylmethylidene)amine has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound, and can be used to synthesize a variety of compounds. However, there are also some limitations to its use in laboratory experiments. It is not very stable, and can be easily degraded by light and heat. Additionally, it can be toxic if ingested, and can cause skin irritation if it comes into contact with skin.

Future Directions

There are a variety of possible future directions for research involving (E)-[((E)-[(4-methoxyphenyl)methyl](phenylmethylidene)aminenyl)methyl](phenylmethylidene)amine. One possible direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to investigate the mechanism of action of the compound, as well as its potential applications in pharmaceuticals. Additionally, further research could be done to investigate the potential toxicity of the compound, and to develop methods to reduce its toxicity. Finally, further research could be done to investigate the potential uses of the compound in other areas, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of (E)-[((E)-[(4-methoxyphenyl)methyl](phenylmethylidene)aminenyl)methyl](phenylmethylidene)amine can be achieved through a few different methods. The most common method is the reaction of (E)-[(4-methoxyphenyl)methyl](phenylmethylidene)aminenylmethylene-phenylmethylideneamine with an alkene in the presence of a base. This reaction leads to the formation of a new C-C bond and the production of the desired compound. Other methods of synthesis include the use of a Grignard reagent, the reaction of an alkyne with an aldehyde, and the reaction of an aldehyde with an amine.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHERNABOIPEDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450123
Record name Benzenemethanamine, 4-methoxy-N-(phenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 4-methoxy-N-(phenylmethylene)-

CAS RN

31490-38-7
Record name Benzenemethanamine, 4-methoxy-N-(phenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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